molecular formula C18H15NO3 B3100683 Methyl 4-(2-quinolinylmethoxy)benzoate CAS No. 137426-86-9

Methyl 4-(2-quinolinylmethoxy)benzoate

Cat. No. B3100683
M. Wt: 293.3 g/mol
InChI Key: CJIMBEIWORBBOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 4-(2-quinolinylmethoxy)benzoate” involves several steps. The process starts with a solution of 2-Chloromethyl quinoline in acetone. 4-hydroxy benzoic acid methyl ester and potassium carbonate are added to this solution. The reaction mixture is heated at 60° C for 16 hours under N2 atmosphere. After cooling to ambient temperature, the mixture is poured into 1N sodium hydroxide/ethyl acetate. The layers are separated and the organic layer is dried, filtered, and concentrated.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4-(2-quinolinylmethoxy)benzoate” have been described in the synthesis analysis section. The reactions involve the use of 2-Chloromethyl quinoline, 4-hydroxy benzoic acid methyl ester, and potassium carbonate.

Scientific Research Applications

Antibacterial Activity

Methyl 4-(2-quinolinylmethoxy)benzoate derivatives have been synthesized and tested for antibacterial activity. A study by Murthy et al. (2011) found that certain derivatives exhibited potent inhibitory activity against various bacterial strains, suggesting potential for further investigation in antibacterial applications (Murthy et al., 2011).

Electrochemical Properties

Bautista-Martínez et al. (2004) studied the electrochemical behavior of quinones, including derivatives of methyl 4-(2-quinolinylmethoxy)benzoate, in different acidity levels in acetonitrile. The study provides insights into the influence of internal proton donors and external proton sources on the electroreduction process of these compounds (Bautista-Martínez et al., 2004).

Metabolism in Synthetic Cannabinoid Receptor Agonists

Richter et al. (2022) explored the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate derivatives. This research is significant for understanding the pharmacokinetics and potential interactions of these compounds in clinical toxicology (Richter et al., 2022).

Optical Properties in Aluminum and Zinc Complexes

Barberis and Mikroyannidis (2006) investigated the optical properties of aluminum and zinc complexes involving derivatives of methyl 4-(2-quinolinylmethoxy)benzoate. This study highlights the potential of these compounds in developing materials with unique photoluminescent properties (Barberis & Mikroyannidis, 2006).

Safety And Hazards

The safety data sheet for Methyl benzoate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is combustible and harmful if swallowed. Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 4-(quinolin-2-ylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-18(20)14-7-10-16(11-8-14)22-12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIMBEIWORBBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-quinolinylmethoxy)benzoate

Synthesis routes and methods I

Procedure details

To a solution of 2-Chloromethyl quinoline. (2 g, 9.3 mmole) in acetone (47 ml, 0.2M) was added 4-hydroxy benzoic acid methyl ester (1.42 g, 1.0 eq.) and potassium carbonate (3.86 g, 3 eq.). The reaction mixture was heated at 60° C. for 16 h under N2 atmosphere, cooled to ambient temperature and poured into 1N sodium hydroxide (50 ml)/ethyl acetate (100 ml). The layers were separated and the organic layer dried magnesium sulfate, filtered and concentrated. Biotage MPLC was run using a 5-30% ethyl acetate/hexane gradient on a 40 M column to provide the title compound as a white solid (1.66 g, 61%). 1H NMR (400 MHz, CDCl3) δ 8.18 (d, J=8.7 Hz, 1 H), 8.07 (d, J=8.3 Hz, 1 H), 7.95 (M, 2H), 7.82 (d, J=7.9 Hz, 1 H), 7.74 (dt, J=7.1, 1.7 Hz, 1 H), 7.62 (d, J=8.3 Hz, 1 H), 7.55 (dt, J=7.9, 1.2 Hz, 1 H), 7.03 (d, J=9.1, 2 H), 5.41 (s, 2 H), 3.84 (s, 3 H); MS: (M+H m/z=294.2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.42 g
Type
reactant
Reaction Step Three
Quantity
3.86 g
Type
reactant
Reaction Step Three
Quantity
47 mL
Type
solvent
Reaction Step Three
Yield
61%

Synthesis routes and methods II

Procedure details

The title compound was prepared from methyl 4-hydroxybenzoate and 2-chloromethylquinoline using methods as described in the literature for similar compounds (Musser et al., 1990) in 88% yield.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Yield
88%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 2-Chloromethyl quinoline (2 g, 9.3 mmole) in acetone (47 ml, 0.2M) was added 4-hydroxy benzoic acid methyl ester (1.42 g, 1.0 eq.) and potassium carbonate (3.86 g, 3 eq.). The reaction mixture was heated at 60° C. for 16 h under N2 atmosphere, cooled to ambient temperature and poured into 1N sodium hydroxide (50 ml)/ethyl acetate (100 ml). The layers were separated and the organic layer dried magnesium sulfate, filtered and concentrated. Biotage MPLC was run using a 5-30% ethyl acetate/hexane gradient on a 40 M column to provide the title compound as a white solid (1.66 g, 61%). 1H NMR (400 MHz, CDCl3) δ 8.18 (d, J=8.7 Hz, 1H), 8.07 (d, J=8.3 Hz, 1H), 7.95 (M, 2H), 7.82 (d, J=7.9 Hz, 1H), 7.74 (dt, J=7.1, 1.7 Hz, 1H), 7.62 (d, J=8.3 Hz, 1H), 7.55 (dt, J=7.9, 1.2 Hz, 1H), 7.03 (d, J=9.1, 2H), 5.41 (s, 2H), 3.84 (s, 3H); MS: (M+H m/z=294.2).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Copie, P Finn, I Kalvinsh, E Loza, V Andrianov… - herbal-organic.com
This invention pertains to certain carbamic acid compounds of the following formula, which inhibit HDAC (histone deacetylase) activity wherein: A is independently an unsubstituted or …
Number of citations: 0 www.herbal-organic.com

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